7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Overview
Description
7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: is a synthetic organic compound characterized by its bromine, sulfonyl chloride, and quinoline moieties. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a strong acid.
Bromination: The quinoline derivative is then brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 7-position.
Sulfonylation: The brominated quinoline is sulfonylated using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 6-position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The quinoline core can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The bromine atom can be involved in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Cross-Coupling: Palladium catalysts and bases such as potassium carbonate are typical for these reactions.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Cross-Coupled Products: Formed by reactions involving the bromine atom.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Organic Synthesis: Employed in various organic transformations due to its reactive sulfonyl chloride group.
Biology and Medicine
Potential Pharmacophore:
Biological Probes: Used in the development of probes for biological studies due to its ability to form stable derivatives with biomolecules.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group can react with nucleophilic sites in biomolecules, potentially modifying their function. The bromine atom can participate in cross-coupling reactions, allowing the compound to be incorporated into larger molecular frameworks.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: Lacks the bromine atom, limiting its use in cross-coupling reactions.
Uniqueness
The combination of the bromine atom and the sulfonyl chloride group in 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride makes it uniquely versatile for both nucleophilic substitution and cross-coupling reactions, broadening its applicability in synthetic chemistry and material science.
Properties
IUPAC Name |
7-bromo-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHVXSDDWHNCPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354963-74-8 | |
Record name | 7-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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